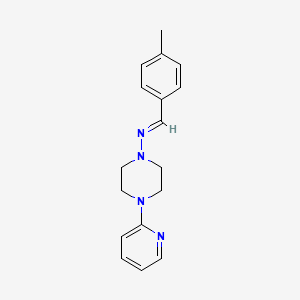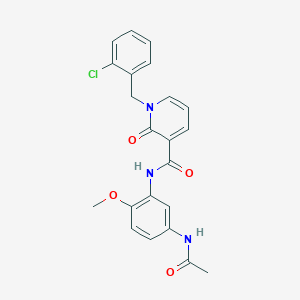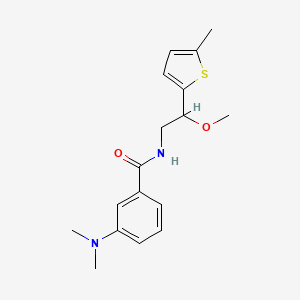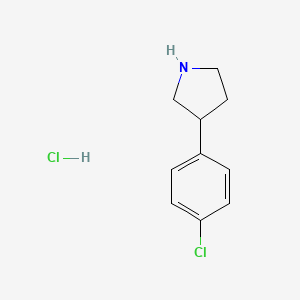![molecular formula C18H17FN2O3 B2953013 N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide CAS No. 1333720-62-9](/img/structure/B2953013.png)
N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide, commonly known as CDMB, is a synthetic compound that has been widely studied for its potential applications in scientific research. CDMB belongs to the class of benzamide compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of CDMB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
CDMB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. CDMB has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which could be useful in the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
CDMB has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a well-defined chemical structure, which allows for precise characterization and analysis. However, CDMB also has some limitations. It is a relatively new compound, and its full range of biological activities and potential side effects are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on CDMB. One area of interest is the development of new anti-inflammatory and anti-tumor therapies based on CDMB. Another area of interest is the study of the molecular mechanisms underlying the biological activities of CDMB. This could lead to the identification of new drug targets and the development of more effective therapies. Finally, the potential side effects of CDMB need to be further studied to ensure its safety for use in humans.
Conclusion:
In conclusion, CDMB is a synthetic compound that has been widely studied for its potential applications in scientific research. It possesses a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. CDMB has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand the potential of CDMB as a therapeutic agent and to ensure its safety for use in humans.
Synthesemethoden
The synthesis of CDMB involves the reaction of 2,3-dimethoxybenzyl cyanide with 2-fluoro-5-methylbenzoic acid in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure CDMB.
Wissenschaftliche Forschungsanwendungen
CDMB has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. CDMB has also been shown to have anti-tumor properties, which could be useful in the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-[cyano-(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-11-7-8-14(19)13(9-11)18(22)21-15(10-20)12-5-4-6-16(23-2)17(12)24-3/h4-9,15H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHWRDQHNQBOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)NC(C#N)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2952933.png)
![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2952934.png)

![2-({4-[(4-Sulfamoylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B2952938.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2952941.png)
![methyl [(5E)-5-(3,4-dihydro-2H-chromen-6-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2952943.png)

![4-[6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2952945.png)
![N-[(2-phenylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2952948.png)
![N,N-diethyl-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2952949.png)
